Dermaseptin-S11 was derived from the skin secretions of Phyllomedusa sauvagei, a tree-dwelling frog native to South America. The extraction process typically involves collecting skin secretions, followed by purification and characterization of the peptides. These peptides are notable for their role in the frog's defense mechanism against microbial infections .
The synthesis of Dermaseptin-S11 is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which facilitates the protection and deprotection of amino acid side chains during the assembly process .
Dermaseptin-S11 features an α-helical structure that is stabilized by hydrophobic interactions between its amino acid residues. The sequence includes several lysine residues that contribute to its cationic nature, enhancing its interaction with negatively charged microbial membranes .
Dermaseptin-S11 primarily interacts with microbial membranes through electrostatic attraction and hydrophobic interactions. The mechanism involves:
The peptide's ability to permeate membranes has been demonstrated through various assays, including fluorescence-based permeabilization assays that show its effectiveness against both Gram-positive and Gram-negative bacteria .
The action mechanism of Dermaseptin-S11 involves several key steps:
Studies have shown that Dermaseptin-S11 exhibits significant antimicrobial activity with minimal cytotoxicity towards mammalian cells, indicating its potential therapeutic applications .
Dermaseptin-S11 has several promising applications in scientific research and medicine:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2